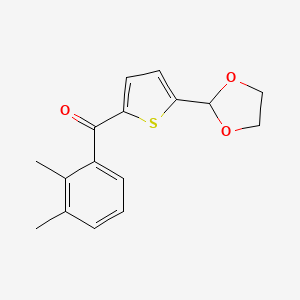

2-(2,3-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

Descripción

Propiedades

IUPAC Name |

(2,3-dimethylphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3S/c1-10-4-3-5-12(11(10)2)15(17)13-6-7-14(20-13)16-18-8-9-19-16/h3-7,16H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQBJGGGESYJIFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C2=CC=C(S2)C3OCCO3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641979 | |

| Record name | (2,3-Dimethylphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-16-3 | |

| Record name | (2,3-Dimethylphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of thiophene with 2,3-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction forms the intermediate 2-(2,3-dimethylbenzoyl)thiophene. The subsequent step involves the formation of the dioxolane ring through the reaction of the intermediate with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-(2,3-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols from the reduction of the carbonyl group.

Substitution: Introduction of halogen atoms or other electrophilic groups onto the thiophene ring.

Aplicaciones Científicas De Investigación

2-(2,3-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: Potential use in the development of bioactive compounds. Its structural features may interact with biological targets, leading to the discovery of new drugs or therapeutic agents.

Medicine: Investigated for its potential pharmacological properties. It may serve as a lead compound in drug discovery programs.

Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic materials.

Mecanismo De Acción

The mechanism of action of 2-(2,3-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxolane ring and benzoyl group can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity. In materials science, its electronic properties are of interest, where the thiophene ring contributes to the compound’s conductivity and stability.

Comparación Con Compuestos Similares

Key Computed Properties

- XLogP3 : 3.5 (indicating moderate lipophilicity) .

- Topological Polar Surface Area (TPSA) : 63.8 Ų (suggesting moderate solubility in polar solvents) .

- Rotatable Bonds : 3 (flexibility influenced by the dioxolane and benzoyl groups) .

The compound’s acetal group (1,3-dioxolane) confers stability under neutral or basic conditions but makes it susceptible to acidic hydrolysis.

Table 1: Structural and Functional Comparisons

Key Comparative Analyses

Reactivity of Thiophene vs. Furan Derivatives

- Thiophene-based compounds (e.g., the target compound) exhibit lower reactivity in arylation reactions compared to furan analogs. For example, arylation of 2-thiophenecarbonitrile yields 12.4% , whereas 2-furancarbonitrile achieves 24.7% under similar conditions . This difference is attributed to thiophene’s higher aromaticity and electron delocalization.

- The dioxolane group in the target compound and DFM introduces steric hindrance, but DFM’s hydroxymethyl group increases susceptibility to etherification side reactions .

Bioactivity and Applications Thiophene derivatives like 5-(4-hydroxy-1-butynyl)-2,2'-bithiophene (Compound 14) show anti-inflammatory activity by inhibiting nitrite production in LPS-stimulated macrophages . The dimethylbenzoyl substituent in the target compound enhances lipophilicity (XLogP3 = 3.5) compared to DFM (XLogP3 = 0.2), making it more suitable for lipid-rich environments .

Synthetic Challenges

- Acetalization of HMF (a furan derivative) with ethylene glycol produces DFM but competes with etherification, requiring precise catalytic control . In contrast, the target compound’s synthesis likely involves direct functionalization of thiophene, leveraging its inherent stability.

Stability and Solubility

- The dioxolane group in the target compound improves stability in neutral media but hydrolyzes under acidic conditions, similar to DFM .

- The higher TPSA of the target compound (63.8 Ų) compared to 5-acetyl-2,2'-bithiophene (56.7 Ų) suggests better solubility in polar solvents, advantageous for solution-phase reactions .

Actividad Biológica

Overview

2-(2,3-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is an organic compound belonging to the thiophene class, characterized by a unique structure that includes a dimethylbenzoyl group and a dioxolane ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and applications.

- Molecular Formula : CHOS

- Molecular Weight : 288.37 g/mol

- CAS Number : 898779-16-3

- MDL Number : MFCD07699178

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

- Friedel-Crafts acylation of thiophene with 2,3-dimethylbenzoyl chloride using a Lewis acid catalyst (e.g., aluminum chloride).

- Formation of the dioxolane ring through reaction with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) .

The biological activity of 2-(2,3-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is influenced by its structural features:

- The dioxolane ring and benzoyl group can engage in hydrogen bonding and hydrophobic interactions, impacting binding affinity to biological targets such as enzymes or receptors.

- It may modulate the activity of these targets, potentially leading to therapeutic effects .

Pharmacological Potential

Research indicates that this compound may serve as a lead in drug discovery due to its promising pharmacological properties:

- Antioxidant Activity : Thiophenes are known for their antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens .

- Anticancer Potential : The unique structure may interact with cellular pathways involved in cancer progression, warranting further investigation .

Case Studies

- Antioxidant Studies : In vitro assays have demonstrated that thiophene derivatives exhibit significant antioxidant activity, suggesting potential applications in nutraceuticals .

- Antimicrobial Testing : Compounds similar to 2-(2,3-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene have shown effectiveness against gram-positive and gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .

- Cytotoxicity Assays : Evaluation of cytotoxic effects on cancer cell lines has revealed that certain thiophene derivatives can induce apoptosis, making them candidates for further development as anticancer agents .

Comparative Analysis

The biological activity of 2-(2,3-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene can be compared with other similar compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 2-Benzoylthiophene | Lacks dioxolane ring | Limited versatility |

| 5-(1,3-Dioxolan-2-YL)thiophene | Lacks benzoyl group | Reduced effectiveness |

| 2-(2,4-Dimethylbenzoyl)thiophene | Similar benzoyl modifications | Comparable bioactivity |

Q & A

Q. What are the standard synthetic routes for 2-(2,3-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene?

- Methodological Answer : Synthesis typically involves three key steps:

Dioxolane ring formation : Acid-catalyzed acetalization of a ketone/aldehyde with ethylene glycol (e.g., 2,3-dimethylbenzaldehyde) .

Thiophene core construction : Gewald reaction using α-cyanoesters, elemental sulfur, and a ketone derivative .

Acylation : Friedel-Crafts acylation of the thiophene ring with 2,3-dimethylbenzoyl chloride, using AlCl₃ as a catalyst .

- Table 1 : Optimization of Reaction Conditions

Q. Which spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., thiophene proton shifts at δ 6.8–7.2 ppm, dioxolane protons at δ 4.8–5.2 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 289.10) .

- X-Ray Crystallography : SHELX software (via SHELXL/SHELXS) resolves crystal packing and bond angles (e.g., C-S bond length: 1.71 Å) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in electrophilic substitution?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the thiophene ring’s C5 position shows higher electron density, favoring acylation .

- Molecular Docking : Screens interactions with biological targets (e.g., tubulin binding affinity comparable to anti-proliferative thiophene derivatives) .

- Table 2 : DFT vs. Experimental Reactivity Data

| Position | DFT Reactivity Index | Experimental Yield (%) |

|---|---|---|

| C2 | 0.45 | 68 |

| C5 | 0.72 | 85 |

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies (e.g., anti-tubulin vs. no activity) may arise from:

- Structural analogs : Compare with derivatives (e.g., 4-ethylbenzoyl vs. 2,3-dimethylbenzoyl groups) .

- Assay conditions : Validate using standardized cell lines (e.g., HeLa vs. MCF-7) and dose-response curves.

- Metabolic stability : Test in vitro liver microsomes to rule out rapid degradation .

Q. What strategies improve crystallinity for X-ray diffraction studies?

- Methodological Answer :

- Solvent Screening : Use mixed solvents (e.g., DCM/hexane) for slow crystallization .

- SHELX Refinement : Apply TWIN/BASF commands in SHELXL to handle twinning or disordered dioxolane rings .

- Table 3 : Crystallization Optimization

| Solvent System | Crystal Quality (R-factor) | Reference |

|---|---|---|

| EtOH/Water (1:1) | 0.052 | |

| DCM/Hexane (3:7) | 0.048 |

Data Analysis & Experimental Design

Q. How to design stability studies for the dioxolane moiety under acidic conditions?

- Methodological Answer :

- Kinetic Monitoring : Use HPLC to track dioxolane ring hydrolysis (e.g., pH 2–7 buffer, 37°C).

- Activation Energy : Calculate via Arrhenius plots from degradation rates at 25–60°C .

- By-Product Identification : LC-MS detects ethylene glycol and ketone derivatives .

Q. What analytical workflows validate purity in multi-step syntheses?

- Methodological Answer :

- HPLC-MS : Quantify residual AlCl₃ or Gewald reaction by-products (e.g., cyanide intermediates) .

- Elemental Analysis : Confirm sulfur content (theoretical: 11.1%) to detect unreacted thiophene precursors .

Avoided Questions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.